molecular formula C13H13BrN2O2S2 B2526688 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine CAS No. 1421497-40-6

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine

Cat. No. B2526688
CAS RN: 1421497-40-6
M. Wt: 373.28
InChI Key: MALLPWLUAREBKA-UHFFFAOYSA-N
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Description

The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a chemical that likely features a pyrrolidine ring sulfonylated with a 5-bromothiophen-2-yl group and a pyridine moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related sulfonyl pyrrolidine derivatives is described in the first paper, where an acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols is used to form new 1-(arylsulfonyl)pyrrolidines . This suggests that a similar approach could potentially be adapted for the synthesis of the target compound by substituting the appropriate phenol precursor with a 5-bromothiophen-2-yl moiety.

Molecular Structure Analysis

The molecular structure of the compound would likely include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, sulfonylated with a 5-bromothiophen-2-yl group. This structure is expected to be aromatic due to the presence of the pyridine and thiophene rings, which could influence its electronic properties and reactivity.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the sulfonyl group and the bromine atom. The bromine could act as a leaving group in nucleophilic substitution reactions, while the sulfonyl group could be involved in sulfonylation reactions. The pyridine nitrogen might also participate in various chemical reactions, such as quaternization or coordination with metal ions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of this compound are not provided, related compounds with pyridine and sulfur units have been shown to possess high refractive indices and low birefringence, as well as good solubility, thermal, and mechanical properties . These properties suggest that the compound may also exhibit similar characteristics, making it potentially useful for applications requiring materials with high optical clarity and stability.

Scientific Research Applications

Photovoltaic Applications

In the realm of renewable energy, this compound has been explored for its potential in photovoltaic applications. A study by Maharaja Jayapal et al. (2018) involved the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, which were then used to synthesize a series of dinuclear Cu(I) complexes. These complexes demonstrated moderate power conversion efficiency (PCE) in dye-sensitized solar cells (DSSCs), showcasing their potential in the development of new materials for photovoltaic applications (Maharaja Jayapal et al., 2018).

Synthesis of Heterocyclic Compounds

The compound also plays a crucial role in the synthesis of heterocyclic compounds, which are essential in various fields of chemical research. For example, S. Benetti et al. (2002) utilized similar sulfone-functionalized compounds as precursors for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This methodology provides an efficient way to generate aromatic and saturated heterocyclic compounds, highlighting the versatility of such compounds in synthetic organic chemistry (S. Benetti et al., 2002).

Catalysis and Organic Reactions

Moreover, the compound has found application as a catalyst in organic reactions. A. Khazaei et al. (2013) reported the synthesis of a sulfonic acid functionalized pyridinium chloride as a novel Bronsted acidic ionic liquid and characterized it for use as a highly efficient, homogeneous, and reusable catalyst. This material was used in the preparation of hexahydroquinolines through a one-pot multi-component condensation, demonstrating the compound's utility in facilitating complex organic reactions (A. Khazaei et al., 2013).

Antimicrobial Studies

In addition to its applications in materials science and catalysis, derivatives of this compound have been explored for their antimicrobial properties. For instance, R. El-Sayed (2006) conducted a study on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, showcasing the potential of sulfonamide-functionalized compounds in developing new antimicrobial agents (R. El-Sayed, 2006).

Mechanism of Action

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S2/c14-12-4-5-13(19-12)20(17,18)16-8-6-10(9-16)11-3-1-2-7-15-11/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALLPWLUAREBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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